molecular formula C11H13BrF2O B8001913 1-Bromo-4,5-difluoro-3-n-pentyloxybenzene

1-Bromo-4,5-difluoro-3-n-pentyloxybenzene

Cat. No.: B8001913
M. Wt: 279.12 g/mol
InChI Key: WWHWGEXAVXXEQE-UHFFFAOYSA-N
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Description

1-Bromo-4,5-difluoro-3-n-pentyloxybenzene is an organic compound with the molecular formula C11H13BrF2O It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a pentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4,5-difluoro-3-n-pentyloxybenzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the pentyloxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,5-difluoro-3-n-pentyloxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-4,5-difluoro-3-n-pentyloxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-difluoro-3-n-pentyloxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pentyloxy group can also affect the compound’s solubility and binding properties.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4,5-difluoro-2-methylbenzene: Similar structure but with a methyl group instead of a pentyloxy group.

    1-Bromo-4,5-difluoro-3-iso-pentyloxybenzene: Similar structure but with an iso-pentyloxy group.

Uniqueness

1-Bromo-4,5-difluoro-3-n-pentyloxybenzene is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and potential applications. The combination of bromine, fluorine, and pentyloxy groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-2-3-4-5-15-10-7-8(12)6-9(13)11(10)14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHWGEXAVXXEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C(=CC(=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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